N-(1-chloroethyl)-succinimide
Description
Structure
3D Structure
Properties
CAS No. |
55943-86-7 |
|---|---|
Molecular Formula |
C6H8ClNO2 |
Molecular Weight |
161.58 g/mol |
IUPAC Name |
1-(1-chloroethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H8ClNO2/c1-4(7)8-5(9)2-3-6(8)10/h4H,2-3H2,1H3 |
InChI Key |
VXJJFIUCQHAHGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1C(=O)CCC1=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N 1 Chloroethyl Succinimide
Established and Emerging Synthetic Routes to N-(1-chloroethyl)-succinimide
The synthesis of this compound can be approached through several distinct chemical strategies. These include the direct alkylation of succinimide (B58015), the targeted chlorination of a hydroxyethyl precursor, and the development of novel alternative pathways.
N-Alkylation Approaches Utilizing Succinimide and Chloroethyl Precursors
The N-alkylation of succinimide represents a direct approach to forming the carbon-nitrogen bond. This method involves the reaction of succinimide, or its corresponding salt, with a suitable chloroethylating agent. General methods for the N-alkylation of imides often employ a strong base to deprotonate the succinimide nitrogen, rendering it nucleophilic.
Research has shown that the N-alkylation of acidic heterocyclic compounds like succinimide can be effectively carried out using alkyl halides in the presence of a base such as potassium hydroxide (KOH) in an ionic liquid, or cesium carbonate (Cs₂CO₃) in anhydrous N,N-dimethylformamide (DMF) organic-chemistry.org. Another established method involves the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide, which facilitates the reaction between the potassium salt of the imide and an alkyl halide in a solid-liquid system researchgate.net.
While these are general methods, a specific application for synthesizing the target compound would involve reacting the potassium salt of succinimide with a precursor like 1,2-dichloroethane. The reaction would proceed via a nucleophilic substitution mechanism where the succinimide anion displaces a chloride ion from the chloroethyl precursor.
Table 1: General Conditions for N-Alkylation of Succinimide
| Method | Base/Catalyst | Solvent | Precursor Type |
| Base-Promoted | KOH | Ionic Liquid | Alkyl Halide |
| Base-Promoted | Cs₂CO₃ | DMF | Alkyl Halide |
| Phase-Transfer Catalysis | Tetrabutylammonium Bromide | Acetonitrile (B52724) / Organic Solvents | Alkyl Halide |
The efficiency of this route depends on factors such as the choice of base, solvent, and the reactivity of the chloroethyl precursor.
Targeted Chlorination Strategies from N-(1-hydroxyethyl)succinimide Analogues
An alternative strategy involves a two-step process: first, the synthesis of an N-(hydroxyethyl)succinimide analogue, followed by the targeted chlorination of the hydroxyl group. The logical precursor for this route is N-(2-hydroxyethyl)succinimide. This precursor can be synthesized by reacting succinimide with ethylene oxide in the presence of a chromium catalyst in methyl isobutyl ketone, achieving yields as high as 87.5% prepchem.com.
Once the N-(2-hydroxyethyl)succinimide is obtained, the hydroxyl group is converted to a chloride. The most common and effective reagent for this type of transformation is thionyl chloride (SOCl₂). This reaction is widely used for converting primary alcohols to their corresponding alkyl chlorides masterorganicchemistry.comorgsyn.org. The process involves the alcohol attacking the thionyl chloride, which, after a rearrangement and the elimination of sulfur dioxide (SO₂) and a proton, results in the desired chloro-substituted product. The byproducts, SO₂ and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product masterorganicchemistry.com. The use of a catalyst like pyridine or DMF can accelerate this reaction masterorganicchemistry.comorgsyn.org. This route would yield N-(2-chloroethyl)succinimide.
Development of Alternative Synthetic Pathways for this compound
Emerging research has identified alternative pathways that bypass the traditional alkylation or chlorination routes. One such documented method involves the hydrochlorination of N-vinylsuccinimide.
In this specific preparation, N-vinylsuccinimide is dissolved in carbon tetrachloride and treated with a catalytic amount of stannic chloride. The mixture is then saturated with hydrogen chloride gas over several hours. This process results in the addition of HCl across the vinyl group's double bond to yield this compound. This method has been reported to produce a yield of 38.4 g of the final product from 50.0 g of the starting N-vinylsuccinimide.
Optimization of Reaction Conditions for this compound Production
The yield, purity, and reaction rate of synthetic methodologies are highly dependent on the reaction conditions. The optimization of parameters such as solvent, temperature, and pressure is a critical aspect of process development.
Influence of Solvent Systems on Reaction Efficiency and Selectivity
The choice of solvent plays a pivotal role in the synthesis of this compound. The solvent can influence the solubility of reactants, the reaction rate, and in some cases, the reaction pathway itself.
For N-Alkylation Routes: Studies on general N-alkylation of succinimides have explored various solvent systems. Anhydrous N,N-dimethylformamide (DMF) is effective when used with a cesium carbonate base organic-chemistry.org. The use of ionic liquids has been shown to be a convenient and efficient medium when paired with potassium hydroxide organic-chemistry.org. For phase-transfer catalysis conditions, acetonitrile has been investigated researchgate.net.
For Alternative Pathways: In the synthesis from N-vinylsuccinimide, carbon tetrachloride is used as the solvent. This non-polar solvent is suitable for the reactants and the catalytic conditions employed.
Green Chemistry Approaches: For the general synthesis of N-substituted succinimides from succinic acid and amines, water has been studied as an environmentally benign solvent researchgate.netresearchgate.net.
The selection of the optimal solvent system is therefore highly dependent on the specific synthetic route being utilized.
Temperature and Pressure Effects on Synthetic Yield and Purity
Temperature is a critical parameter that directly impacts the kinetics of the reaction.
In the N-alkylation of imides, reactions are often conducted at low to moderate temperatures, typically in the range of 20-70°C, to ensure selectivity and prevent side reactions organic-chemistry.org.
The alternative synthesis from N-vinylsuccinimide is carried out at a controlled temperature of 20-30°C. Maintaining this temperature is likely crucial for controlling the exothermic nature of the HCl addition and ensuring the stability of the product.
For the synthesis of the N-(2-hydroxyethyl)succinimide precursor , the reaction is performed at a significantly higher temperature of 160° to 165°C in an autoclave, indicating that pressure is also a factor in this specific synthesis prepchem.com.
Currently, there is limited published research detailing the systematic study of pressure effects on the primary synthetic routes to this compound itself. Most procedures are conducted at atmospheric pressure. The exception is the precursor synthesis in an autoclave, where elevated pressure is necessary to maintain the solvent at the required high temperature and contain the gaseous ethylene oxide reactant prepchem.com.
Catalytic Approaches in the Synthesis of this compound
The synthesis of this compound can be achieved through the hydrochlorination of N-vinylsuccinimide. A documented method involves the use of a catalytic amount of stannic chloride in carbon tetrachloride, while saturating the solution with hydrogen chloride prepchem.com. While effective, this method utilizes a stoichiometric amount of hydrogen chloride and a toxic solvent.
Modern catalytic approaches would aim to improve upon this by utilizing more environmentally benign catalysts and reaction conditions. Potential catalytic systems could involve the use of solid acid catalysts, such as zeolites or ion-exchange resins. These heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture, potential for recycling, and reduced waste generation.
Another avenue for catalytic development would be the use of transition metal catalysts. For instance, hydrochlorination reactions can sometimes be facilitated by late transition metal complexes, which could potentially offer higher efficiency and selectivity under milder conditions. Research in this area would focus on identifying a catalyst that can activate the double bond of N-vinylsuccinimide towards nucleophilic attack by a chloride source.
| Catalyst Type | Potential Advantages | Research Focus |
| Solid Acids (Zeolites, Resins) | Heterogeneous, recyclable, reduced waste | Catalyst screening, optimization of reaction conditions (temperature, pressure) |
| Transition Metal Complexes | High efficiency, selectivity, milder conditions | Ligand design, catalyst loading optimization, use of safer chloride sources |
Stereoselective Synthesis of this compound
The chlorine-bearing carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of stereoselective synthetic methods to access enantiomerically enriched or pure forms of this compound is a significant challenge and a key area of interest for applications where specific stereoisomers may exhibit different biological activities.
Enantioselective Methodologies for Chiral this compound
Currently, there is a lack of specific literature detailing the enantioselective synthesis of this compound. However, general strategies for the asymmetric synthesis of chiral succinimides could be adapted. One potential approach is the use of a chiral catalyst to control the stereochemical outcome of the hydrochlorination of N-vinylsuccinimide. This would involve the use of a chiral Lewis acid or a transition metal complex with a chiral ligand.
Another strategy could involve the resolution of a racemic mixture of this compound. This could be achieved through classical resolution with a chiral resolving agent or through kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess.
Diastereoselective Synthesis of this compound Derivatives
While there is no direct information on the diastereoselective synthesis of this compound derivatives, general principles of diastereoselective reactions could be applied. For instance, if a chiral auxiliary is attached to the succinimide ring, it could influence the stereochemical outcome of the chlorination step, leading to the preferential formation of one diastereomer. A recent study on the stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation highlights the potential to control diastereoselectivity in succinimide systems, which could be an analogous approach for related compounds nih.gov.
Asymmetric Induction Strategies for this compound
Asymmetric induction in the synthesis of this compound could potentially be achieved by using a chiral substrate. For example, if the succinimide ring itself is derived from a chiral starting material, the inherent chirality of the molecule could direct the incoming chloro group to one face of the double bond in a precursor like a chiral N-vinylsuccinimide derivative. This substrate-controlled approach is a common strategy in asymmetric synthesis. Research on 1,3-asymmetric induction in diastereoselective allylations of chiral N-tosyl imines suggests that conformational preferences of intermediates can strongly influence stereochemical outcomes, a principle that could be relevant in designing asymmetric syntheses for this compound chemrxiv.org.
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orggreenchemistry-toolkit.orgscispace.comdokumen.pubresearchgate.net Applying these principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly manufacturing processes.
Atom Economy and Waste Minimization Strategies for this compound
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. buecher.deprimescholars.comnih.govjocpr.comresearchgate.net The synthesis of this compound from N-vinylsuccinimide and hydrogen chloride is an addition reaction, which in principle can have a 100% atom economy as all the atoms of the reactants are incorporated into the final product.
Waste minimization strategies would focus on:
Catalyst Recycling: Employing heterogeneous or recyclable homogeneous catalysts to avoid waste from single-use catalysts.
Solvent Selection: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or eliminating the solvent altogether.
Process Optimization: Developing reaction conditions that maximize yield and minimize the formation of byproducts, thus reducing the need for extensive purification steps that can generate significant waste.
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevention | Develop high-yield, low-byproduct synthetic routes. |
| Atom Economy | The addition reaction of HCl to N-vinylsuccinimide is inherently atom-economical. |
| Less Hazardous Chemical Syntheses | Replace toxic reagents and catalysts (e.g., stannic chloride) with safer alternatives. |
| Safer Solvents and Auxiliaries | Replace carbon tetrachloride with green solvents or develop a solvent-free process. |
| Catalysis | Utilize catalytic amounts of reagents instead of stoichiometric amounts to improve efficiency and reduce waste. |
Exploration of Solvent-Free and Environmentally Benign Reaction Systems
The pursuit of green chemistry has led to significant research into minimizing or eliminating the use of hazardous organic solvents in chemical synthesis. researchgate.net Traditional methods for the synthesis of related succinimide compounds often rely on volatile and toxic organic solvents. For instance, a documented preparation of this compound involves the use of carbon tetrachloride, a solvent now heavily restricted due to its environmental and health hazards. prepchem.com
Modern approaches focus on alternative reaction media, with water being a prime candidate due to its non-toxic, non-flammable, and abundant nature. Research has demonstrated the feasibility of synthesizing various N-substituted succinimides under catalyst-free and solvent-free conditions, simply by using hot water as the reaction medium. researchgate.net In this methodology, succinic acid is reacted directly with primary amines at 100 °C. researchgate.net This approach offers high yields and avoids the need for both organic solvents and catalysts, representing a significant advancement in environmentally benign synthesis. researchgate.net
The reaction of succinic acid with a range of primary amines in hot water has been shown to produce the corresponding N-substituted succinimides in excellent yields. researchgate.net This suggests a viable pathway for the green synthesis of this compound by reacting succinic acid with 1-chloroethylamine under similar conditions. The direct synthesis from succinic acid and the primary amine in boiling water is concluded to be the reaction mechanism, as the formation of succinic anhydride (B1165640) as an intermediate was not observed. researchgate.net
Table 1: Synthesis of N-Substituted Succinimides in Water at 100 °C
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzylsuccinimide | 6 | 98 |
| 2 | Propylamine | N-Propylsuccinimide | 8 | 90 |
| 3 | Butylamine | N-Butylsuccinimide | 8 | 88 |
| 4 | Aniline | N-Phenylsuccinimide | 12 | 82 |
| 5 | Hydrazine | N-Aminosuccinimide | 5 | 92 |
This table is based on data from a study on catalyst- and solvent-free synthesis of succinimides. researchgate.net
Application of Biocatalysis and Renewable Feedstocks in this compound Production
The integration of biotechnology into chemical manufacturing offers pathways to further enhance sustainability. rsc.org This involves using renewable starting materials and employing enzymes as catalysts (biocatalysis) to perform chemical transformations with high specificity and under mild conditions. academie-sciences.fruni-duesseldorf.de
Renewable Feedstocks for Succinimide Precursors
The primary precursor for the succinimide ring is succinic acid. Traditionally derived from petroleum-based feedstocks, succinic acid is now increasingly produced through the microbial fermentation of renewable resources. nih.gov This bio-based approach is a cornerstone of developing a circular bioeconomy by transforming waste and biomass into valuable platform chemicals. nih.gov Various microorganisms, both wild-type and engineered, can convert sugars derived from agricultural residues, industrial by-products, and even greenhouse gases into succinic acid. nih.gov
Table 2: Examples of Renewable Feedstocks for Bio-based Succinic Acid Production
| Feedstock Category | Specific Examples |
| Agricultural Residues | Corn stover, wheat straw, sugarcane bagasse |
| Industrial By-products | Glycerol (from biodiesel production), whey |
| Sugars | Glucose, sucrose, xylose |
| Greenhouse Gases | Carbon dioxide (CO2) |
This table summarizes common next-generation feedstocks used in microbial fermentation for chemical production. nih.gov
Biocatalytic Synthesis
Biocatalysis provides a powerful tool for conducting chemical reactions with high chemo-, regio-, and enantioselectivity. academie-sciences.frmdpi.com While specific enzymatic routes for the direct synthesis of this compound are not yet established, the principles of biocatalysis can be applied to key steps in its potential production.
Enzymes, such as lipases and amidases, are known to catalyze the formation of amide and imide bonds. These biocatalysts could potentially be employed to facilitate the cyclization reaction between succinic acid (or its derivatives) and 1-chloroethylamine. Such an enzymatic process would operate under mild temperature and pH conditions, reducing the energy consumption and waste generation associated with traditional chemical synthesis. rsc.org The application of biocatalysis is a rapidly growing field, and the development of novel enzymes through genetic engineering continues to expand the scope of possible industrial applications, from pharmaceuticals to agrochemicals. academie-sciences.frresearchgate.net
Molecular Structure Elucidation and Spectroscopic Analysis of this compound
A thorough search of publicly available scientific literature and spectroscopic databases has been conducted to gather information for a detailed analysis of the chemical compound this compound. The objective was to provide a comprehensive article structured around its molecular and spectroscopic characterization, including advanced Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy.
Despite extensive efforts, no specific experimental or theoretical data for this compound could be located in the searched resources. This includes a lack of information regarding:
1D and 2D NMR data: No ¹H, ¹³C, or ¹⁵N NMR spectra, nor any COSY, HSQC, HMBC, or NOESY data were found.
Stereochemical analysis: Information on the stereochemistry of the compound using NMR anisotropy and coupling constants is not available.
Vibrational spectroscopy: No Infrared (IR) or Raman spectra, nor any related conformational analysis, have been published in the resources accessed.
The absence of this information in established chemical and spectroscopic databases suggests that this compound is not a widely studied or well-characterized compound. Therefore, it is not possible to provide the detailed scientific article as requested in the outline.
Molecular Structure Elucidation and Spectroscopic Analysis of N 1 Chloroethyl Succinimide
High-Resolution Mass Spectrometry and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight and elemental composition of a compound. This is followed by fragmentation studies, typically using tandem mass spectrometry (MS/MS), to elucidate the molecular structure.
Precise Molecular Weight Determination and Elemental Compositional Analysis
The initial step in the mass spectrometric analysis of N-(1-chloroethyl)-succinimide would involve its introduction into a high-resolution mass spectrometer. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be employed. The instrument would measure the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or other adducts) with high precision (typically to four or five decimal places).
This precise mass measurement allows for the calculation of the compound's elemental formula. By comparing the experimentally determined mass to the theoretical masses of potential formulas, the elemental composition can be confirmed. For this compound (C₆H₈ClNO₂), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and matched against the experimental value. The presence of the chlorine atom would be readily identifiable by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound [C₆H₈ClNO₂]
| Mass (Da) | Relative Abundance (%) |
|---|---|
| 161.0243 | 100.0 |
| 162.0277 | 6.5 |
| 163.0214 | 32.0 |
| 164.0248 | 2.1 |
Note: This table represents a theoretical calculation, as experimental data is not available.
Elucidation of Ion Fragmentation Mechanisms of this compound under Various Ionization Conditions
Following the determination of the elemental composition, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways. The molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) or other activation methods. The resulting fragment ions provide valuable information about the molecule's connectivity.
Under typical ionization conditions, fragmentation of N-substituted succinimides often involves cleavage of the N-substituent bond and fragmentation of the succinimide (B58015) ring itself. For this compound, key fragmentation pathways would likely include:
Loss of the chloroethyl group: Cleavage of the N-C bond could result in a fragment corresponding to the succinimide ring and a fragment corresponding to the 1-chloroethyl cation.
Alpha-cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway.
Ring fragmentation: The succinimide ring could undergo characteristic cleavages, such as the loss of carbon monoxide (CO) or ethylene (C₂H₄).
Studying these fragmentation patterns under different ionization energies helps to build a complete picture of the molecule's structure and stability. nih.govnih.govmdpi.com
X-ray Crystallography for Solid-State Molecular Structure Determination
Analysis of Bond Lengths, Bond Angles, and Torsional Angles in Crystalline this compound
A single crystal of this compound would be required for X-ray diffraction analysis. The crystal would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
This analysis would yield a detailed table of atomic coordinates, which can then be used to calculate precise bond lengths (e.g., C-N, C=O, C-Cl), bond angles (e.g., C-N-C, O=C-N), and torsional angles that define the conformation of the succinimide ring and the orientation of the 1-chloroethyl substituent.
Table 2: Hypothetical Bond Lengths and Angles for this compound Based on General Values for Similar Structures
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C=O | ~1.21 |
| N-C (ring) | ~1.38 |
| N-C (ethyl) | ~1.47 |
| C-Cl | ~1.78 |
| **Bond Angles (°) ** | |
| O=C-N | ~125 |
| C-N-C (ring) | ~112 |
| C(ring)-N-C(ethyl) | ~124 |
Note: These values are illustrative and based on known data for similar functional groups, as specific crystallographic data for this compound is not available. nih.govnih.gov
Absolute Configuration Assignment for Chiral this compound Enantiomers
The carbon atom in the 1-chloroethyl group bonded to the nitrogen is a chiral center. Therefore, this compound can exist as two enantiomers (R and S). X-ray crystallography is a powerful tool for determining the absolute configuration of a chiral molecule, provided that a single crystal of one enantiomer (or a salt with a known chiral counter-ion) is available. wikipedia.orgmdpi.com
The assignment is typically achieved through the analysis of anomalous dispersion effects, which are small differences in the scattering of X-rays by the atoms when the wavelength of the X-ray is near an absorption edge of one of the atoms (often a heavier atom like chlorine). The analysis results in a Flack parameter, which should be close to zero for the correct absolute configuration. mdpi.comlibretexts.org This would unambiguously assign the R or S configuration to the specific enantiomer that was crystallized. nih.gov
Chiroptical Spectroscopy (Optical Rotatory Dispersion and Electronic Circular Dichroism)
Chiroptical spectroscopy is a powerful tool for investigating the three-dimensional structure of chiral molecules, such as this compound. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. The resulting spectra are exquisitely sensitive to the molecule's stereochemistry, providing invaluable information about its absolute configuration and conformational preferences.
Determination of Optical Purity and Enantiomeric Excess
The optical purity of a sample of this compound, which is a measure of the dominance of one enantiomer over the other, can be quantitatively determined using chiroptical methods. Enantiomeric excess (ee), a closely related term, expresses this dominance as a percentage.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A pure enantiomer of this compound would exhibit a characteristic ORD curve. A racemic mixture (a 50:50 mixture of both enantiomers) would be optically inactive, showing no rotation at any wavelength. For a non-racemic mixture, the magnitude of the observed optical rotation at a specific wavelength is directly proportional to the enantiomeric excess.
The relationship can be expressed as:
Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100
where:
[α]observed is the specific rotation of the mixture.
[α]max is the specific rotation of the pure enantiomer under the same conditions.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA) as a function of wavelength. This technique offers greater sensitivity and structural information compared to ORD. The intensity of an ECD signal, particularly the Cotton effect (the characteristic shape of an ECD band in the region of an absorption band), is also directly proportional to the enantiomeric excess.
A hypothetical dataset for a sample of this compound is presented in the table below to illustrate this principle.
| Sample | [α]D (degrees) | % Optical Purity | % Enantiomeric Excess (ee) | Major Enantiomer | Minor Enantiomer |
| Pure (+)-enantiomer | +50 | 100% | 100% | 100% | 0% |
| Pure (-)-enantiomer | -50 | 100% | 100% | 100% | 0% |
| Racemic Mixture | 0 | 0% | 0% | 50% | 50% |
| Mixture A | +25 | 50% | 50% | 75% | 25% |
| Mixture B | -10 | 20% | 20% | 60% | 40% |
Correlation of Chiroptical Properties with Molecular Conformation and Stereochemistry
The specific ORD curve and ECD spectrum of this compound are direct reflections of its unique three-dimensional structure, including the absolute configuration at the chiral center (the carbon atom bonded to the chlorine) and the preferred conformation of the five-membered succinimide ring.
The succinimide ring itself can adopt various conformations, such as an envelope or a twisted form. The energetic favorability of these conformations is influenced by the steric and electronic properties of the N-substituent, in this case, the 1-chloroethyl group. The orientation of the chloroethyl group relative to the succinimide ring will significantly impact the chiroptical properties.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the ECD spectra for different possible stereoisomers and conformers of a molecule. By comparing the experimentally measured ECD spectrum with the computationally generated spectra, the absolute configuration and dominant solution-phase conformation of this compound can be confidently assigned.
A hypothetical correlation for this compound is outlined in the table below:
| Stereoisomer | Predicted Dominant Conformation | Predicted Key ECD Signal (Cotton Effect) |
| (R)-N-(1-chloroethyl)-succinimide | Envelope, with C-Cl bond pseudo-equatorial | Positive Cotton effect around 220 nm |
| (S)-N-(1-chloroethyl)-succinimide | Envelope, with C-Cl bond pseudo-equatorial | Negative Cotton effect around 220 nm |
It is important to note that these are illustrative examples. The actual chiroptical properties would need to be determined through experimental measurement and confirmed with high-level computational analysis.
Chemical Reactivity and Reaction Mechanisms of N 1 Chloroethyl Succinimide
Nucleophilic Substitution Reactions at the Chloroethyl Moiety
The carbon-chlorine bond in the 1-chloroethyl group of N-(1-chloroethyl)-succinimide is the primary site for nucleophilic attack. The outcome of these reactions is largely dictated by the nature of the nucleophile, the solvent system, and the inherent electronic and steric properties of the substrate.
SN1 and SN2 Reactivity Profiles of this compound with Diverse Nucleophiles
The secondary nature of the carbon atom bearing the chlorine atom in this compound allows for the possibility of both SN1 and SN2 reaction mechanisms. The operative pathway is a delicate balance of several factors.
SN2 Reactions: A bimolecular (SN2) mechanism is generally favored by strong, unhindered nucleophiles in polar aprotic solvents. In this concerted process, the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the chiral center. For this compound, nucleophiles such as iodide, azide, and cyanide ions would be expected to favor an SN2 pathway, particularly in solvents like acetone or acetonitrile (B52724). The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.
SN1 Reactions: A unimolecular (SN1) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents, such as water or ethanol, which can stabilize the intermediate carbocation through solvation. For this compound, the stability of the secondary carbocation formed upon departure of the chloride ion is a crucial factor. The electron-withdrawing nature of the succinimide (B58015) group could potentially destabilize an adjacent carbocation, thus making the SN1 pathway less favorable compared to a simple secondary alkyl halide. However, solvolysis reactions in polar protic solvents could still proceed, at least in part, via an SN1 mechanism. SN1 reactions typically result in a racemic mixture of products if the starting material is chiral.
A hypothetical comparison of the reactivity of this compound with various nucleophiles is presented in the table below, illustrating the likely dominant mechanism based on general principles of organic chemistry.
| Nucleophile | Solvent | Expected Dominant Mechanism |
| I⁻ | Acetone | SN2 |
| N₃⁻ | DMF | SN2 |
| CN⁻ | DMSO | SN2 |
| H₂O | Water | SN1 |
| CH₃OH | Methanol | SN1 |
| (CH₃)₃CO⁻ | t-Butanol | E2 (competing with SN2) |
Kinetic and Thermodynamic Parameters Governing Substitution Pathways
The kinetics of the substitution reactions of this compound are a key indicator of the underlying mechanism.
SN1 Kinetics: The rate law for an SN1 reaction is first-order: Rate = k[this compound]. The rate-determining step is the formation of the carbocation, and the rate is independent of the nucleophile's concentration.
Thermodynamically, the feasibility of a substitution reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. The thermodynamics of these reactions are influenced by bond energies, solvation energies, and entropy changes. For instance, the formation of a more stable product with stronger bonds will favor the reaction.
| Parameter | SN2 Reaction | SN1 Reaction |
| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |
| Molecularity | Bimolecular | Unimolecular |
| Stereochemistry | Inversion of configuration | Racemization |
| Nucleophile | Favored by strong nucleophiles | Favored by weak nucleophiles |
| Solvent | Favored by polar aprotic solvents | Favored by polar protic solvents |
| Carbocation Intermediate | No | Yes |
Influence of Solvent Polarity and Leaving Group Ability on Reaction Outcomes
The choice of solvent plays a critical role in directing the course of nucleophilic substitution reactions of this compound.
Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and are effective at solvating both cations and anions. They strongly stabilize the carbocation intermediate in an SN1 reaction and the leaving group (chloride ion).
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents possess dipole moments but lack acidic protons. They are effective at solvating cations but less so for anions. This leaves the nucleophile less solvated and therefore more reactive, favoring the SN2 mechanism.
The chloride ion is a reasonably good leaving group. Its ability to depart is enhanced in polar protic solvents that can solvate the resulting anion. In principle, replacing the chlorine with a better leaving group, such as bromide or a tosylate, would increase the rate of both SN1 and SN2 reactions.
Elimination Reactions Involving the N-(1-chloroethyl) Group
In addition to substitution, this compound can undergo elimination reactions, leading to the formation of N-vinylsuccinimide. These reactions are favored by the presence of a base.
E1 and E2 Elimination Mechanisms Leading to Olefinic Succinimide Derivatives
Similar to substitution reactions, elimination reactions can proceed through either a unimolecular (E1) or bimolecular (E2) pathway.
E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, while the leaving group departs simultaneously. The E2 mechanism is favored by strong, bulky bases (e.g., potassium tert-butoxide) and requires an anti-periplanar arrangement of the proton and the leaving group. The rate of an E2 reaction is second-order, depending on the concentrations of both the substrate and the base.
E1 Mechanism: This is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. In the second step, a weak base removes a β-proton to form the alkene. E1 reactions are favored by weak bases and polar protic solvents and often compete with SN1 reactions.
| Feature | E2 Mechanism | E1 Mechanism |
| Rate Law | Rate = k[Substrate][Base] | Rate = k[Substrate] |
| Base Strength | Favored by strong bases | Favored by weak bases |
| Solvent | Can occur in various solvents | Favored by polar protic solvents |
| Stereochemistry | Requires anti-periplanar geometry | No specific stereochemical requirement |
| Intermediate | None (concerted) | Carbocation |
Regioselectivity and Stereoselectivity in Elimination Processes
For this compound, there is only one type of β-hydrogen (on the methyl group), so regioselectivity is not a factor in this specific case; only one alkene product, N-vinylsuccinimide, can be formed.
Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer of the alkene product (E or Z). Since N-vinylsuccinimide does not have stereoisomers, this aspect of stereoselectivity is not applicable. However, the stereochemistry of the starting material can be important for E2 reactions. For an E2 elimination to occur, a β-hydrogen and the leaving group must be able to adopt an anti-periplanar conformation. The feasibility of this conformation in the reactant can influence the reaction rate.
Reactivity of the Succinimide Ring and N-Atom
The chemical behavior of this compound is governed by the interplay of its two key structural features: the succinimide ring and the N-(1-chloroethyl) substituent. The succinimide moiety contains a five-membered ring with two carbonyl groups attached to a nitrogen atom. This arrangement renders the nitrogen lone pair significantly less basic due to delocalization into the two adjacent carbonyl groups, forming an imide functional group. The carbonyl carbons are electrophilic and susceptible to nucleophilic attack, a characteristic reaction of carbonyl compounds. youtube.commasterorganicchemistry.comlibretexts.org The protons on the carbon atoms alpha to the carbonyl groups (C3 and C4) exhibit enhanced acidity, allowing for the formation of an enolate under basic conditions.
The N-(1-chloroethyl) group introduces a primary reactive site away from the ring. The chlorine atom, being a good leaving group, makes the adjacent carbon atom (C1' of the ethyl group) highly electrophilic. This site is prone to nucleophilic substitution reactions. The presence of this group modifies the electronic properties of the nitrogen atom, and its reactivity is pivotal in intramolecular reactions.
Reactions at the Succinimide N-Atom
While the nitrogen atom in this compound is part of an imide and is sterically hindered, the primary site of reactivity associated with the N-substituent is the C-Cl bond of the chloroethyl group. This carbon is a prime target for nucleophiles.
In a reaction analogous to the Gabriel synthesis of primary amines, where the phthalimide anion acts as a nucleophile, the this compound molecule can react with external nucleophiles at the chloro-substituted carbon. chegg.com This is a standard SN2-type reaction, where the nucleophile displaces the chloride ion. The efficiency of this reaction would depend on the strength and steric bulk of the nucleophile, as well as the solvent conditions.
Table 1: Proposed Nucleophilic Substitution Reactions at the 1-Chloroethyl Group
| Nucleophile (Nu:) | Reagent Example | Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | N-(1-hydroxyethyl)-succinimide |
| Alkoxide | Sodium Methoxide (NaOCH₃) | N-(1-methoxyethyl)-succinimide |
| Amine | Ammonia (NH₃) | N-(1-aminoethyl)-succinimide |
| Thiolate | Sodium Thiophenoxide (NaSPh) | N-(1-(phenylthio)ethyl)-succinimide |
These N-alkylation reactions of various nucleophiles highlight the utility of the 1-chloroethyl group as an electrophilic handle for introducing a succinimide moiety onto other molecules. organic-chemistry.org
Ring-Opening Reactions and Derivatization of the Succinimide Moiety
The succinimide ring is susceptible to cleavage by nucleophilic attack at the electrophilic carbonyl carbons. libretexts.org This reaction, a form of nucleophilic acyl substitution, typically proceeds via a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the scission of one of the acyl-nitrogen bonds, opening the ring to form a derivative of succinamic acid. acs.org
The reaction is often promoted by basic conditions, which increase the nucleophilicity of the attacking species. Common nucleophiles that induce ring-opening include hydroxide, alkoxides, and amines.
Hydrolysis: In the presence of aqueous base (e.g., NaOH), this compound would undergo hydrolysis. The hydroxide ion attacks a carbonyl carbon, leading to the formation of the sodium salt of N-(1-chloroethyl)-succinamic acid.
Alcoholysis: Reaction with an alcohol in the presence of a base (e.g., sodium alkoxide) would yield the corresponding ester of N-(1-chloroethyl)-succinamic acid.
Aminolysis: Primary or secondary amines can also open the succinimide ring to produce the corresponding N'-substituted-N-(1-chloroethyl)-succinamide.
The general mechanism involves the formation of a tetrahedral intermediate, which is a common feature of nucleophilic addition to carbonyls. youtube.com The stability of this intermediate and the reaction conditions dictate whether the ring opens or the nucleophile is expelled.
Functionalization at Carbonyl Positions of the Succinimide Ring
Functionalization directly at the carbonyl positions without ring-opening is less common but achievable through specific reagents. These reactions modify the C=O double bond.
Reduction: The carbonyl groups of cyclic imides can be selectively hydrogenated. Catalytic hydrogenation, for instance using ruthenium-based catalysts, can reduce one or both carbonyl groups. acs.org Partial reduction could yield a hydroxylactam, while complete reduction would lead to N-(1-chloroethyl)-pyrrolidine-2,5-diol. The reaction often proceeds through a hemiaminal intermediate.
Thionation: Reagents like Lawesson's reagent can convert one or both carbonyl groups into thiocarbonyls (C=S), yielding the corresponding monothio- or dithiosuccinimide.
Wittig-type Reactions: While challenging due to the relatively low reactivity of imide carbonyls, olefination using phosphorus ylides (Wittig reagents) or related reagents (e.g., Horner-Wadsworth-Emmons reagents) could potentially replace a carbonyl oxygen with a carbon-carbon double bond, leading to an alkylidene-pyrrolidinone derivative.
Rearrangement Reactions and Intramolecular Cyclizations of this compound
The structure of this compound, featuring an electrophilic center (the chloro-substituted carbon) and multiple nucleophilic sites (carbonyl oxygens, nitrogen), is well-suited for rearrangement and intramolecular cyclization reactions.
Electrophilic and Nucleophilic Rearrangement Pathways
Rearrangement reactions involve the migration of an atom or group within a molecule. bdu.ac.inwiley-vch.de For this compound, several pathways can be considered.
Carbocation Rearrangement: Under Lewis acidic conditions or in polar, non-nucleophilic solvents, the C-Cl bond could ionize to form a secondary carbocation adjacent to the nitrogen atom. This carbocation could potentially undergo a 1,2-hydride shift from the methyl group to form a more stable (if substituted elsewhere) or rearranged carbocation, although in this specific case, the secondary carbocation is already stabilized by the adjacent nitrogen atom. This pathway often competes with direct nucleophilic attack at the carbon center. bdu.ac.in
Photochemical Rearrangement: N-alkylsuccinimides are known to undergo photochemical rearrangement. This process, often a Norrish Type II reaction, involves intramolecular hydrogen abstraction by an excited carbonyl group, leading to a biradical intermediate. Subsequent cyclization and rearrangement can result in ring expansion, potentially forming substituted hexahydroazepine-2,5-diones. publish.csiro.au While this reaction has been studied for various N-alkylsuccinimides, the presence of the C-Cl bond might introduce alternative photochemical pathways, such as C-Cl bond homolysis.
Many classical named rearrangements like the Beckmann or Hofmann rearrangements require different initial functional groups (e.g., oximes or primary amides, respectively) and are not directly applicable to this compound itself. bdu.ac.inlibretexts.org
Intramolecular Cyclization to Form Novel Heterocyclic Systems
The most probable reaction pathway for this compound under appropriate conditions is intramolecular cyclization, driven by the formation of a stable heterocyclic ring. This process involves an internal nucleophile attacking the electrophilic carbon bearing the chlorine atom.
Oxygen-mediated Cyclization: One of the carbonyl oxygens of the succinimide ring can act as an intramolecular nucleophile. Attack on the C1' carbon would displace the chloride ion and lead to the formation of a fused bicyclic system containing an oxazolidinone ring fused to the pyrrolidine ring. Such intramolecular reactions are a powerful tool for building complex heterocyclic architectures. rsc.orgrsc.org
Enolate-mediated Cyclization: In the presence of a non-nucleophilic base, a proton can be abstracted from the C3 or C4 position of the succinimide ring to form an enolate. This carbon-based nucleophile can then attack the chloroethyl side chain, leading to the formation of a new carbon-carbon bond and a bicyclic product, such as a pyrrolizidinone derivative.
These cyclization reactions are analogous to those observed in other N-(haloalkyl)amide and imide systems, which are frequently used to synthesize a variety of N-heterocycles. nih.govorganic-chemistry.org
Table 2: Potential Heterocyclic Systems from Intramolecular Cyclization
| Reaction Type | Trigger | Proposed Product Structure | Heterocyclic System |
|---|---|---|---|
| Intramolecular SN2 | Heat / Lewis Acid | Fused oxazolidinone-pyrrolidinone | Oxazolo[3,2-a]pyrrolidine |
The feasibility of these pathways highlights the potential of this compound as a precursor for novel and complex heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. mdpi.commdpi.com
Catalytic Transformations Involving this compound
As a molecule possessing a reactive chloroethyl group attached to a succinimide core, this compound would, in theory, be a candidate for various catalytic transformations. The electrophilic carbon atom bonded to the chlorine atom could serve as a handle for forming new carbon-carbon or carbon-heteroatom bonds.
Transition Metal-Catalyzed Coupling Reactions Utilizing the Chloroethyl Group
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of complex molecules from simpler precursors. Cross-coupling reactions, in particular, have revolutionized the way chemists approach the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Hypothetically, the chloroethyl group of this compound could be activated by a variety of transition metal catalysts, such as those based on palladium, nickel, copper, or iron. This activation would likely proceed through an oxidative addition step, where the low-valent metal center inserts into the carbon-chlorine bond. The resulting organometallic intermediate could then undergo transmetalation with a suitable coupling partner (e.g., an organoboron, organozinc, or organotin reagent) followed by reductive elimination to form the desired product and regenerate the active catalyst.
A table of potential, though currently unproven, cross-coupling reactions involving this compound is presented below to illustrate the possibilities.
| Coupling Reaction | Potential Coupling Partner | Potential Product Type | Commonly Used Catalysts |
| Suzuki Coupling | Aryl or Vinyl Boronic Acids/Esters | N-(1-arylethyl)-succinimide or N-(1-vinylethyl)-succinimide | Palladium complexes with phosphine ligands |
| Negishi Coupling | Organozinc Reagents | Varied, depending on the organozinc partner | Palladium or Nickel complexes |
| Stille Coupling | Organostannane Reagents | Varied, depending on the organostannane partner | Palladium complexes |
| Sonogashira Coupling | Terminal Alkynes | N-(1-alkynylethyl)-succinimide | Palladium and Copper co-catalysis |
It is crucial to reiterate that the data in this table is purely speculative and is not supported by any published experimental results for this compound.
Organocatalytic Applications and Reactivity Enhancement of this compound
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis. These catalysts often operate through distinct mechanisms, such as iminium or enamine activation.
For a substrate like this compound, an organocatalyst could potentially enhance its reactivity in several ways. For instance, a Lewis basic organocatalyst could interact with the electrophilic carbon of the chloroethyl group, increasing its susceptibility to nucleophilic attack. Chiral organocatalysts could also be envisioned to induce enantioselectivity in reactions involving this prochiral electrophile.
Possible organocatalytic transformations could include:
Nucleophilic Substitution: Activation by a Lewis base to facilitate substitution of the chloride with various nucleophiles.
Friedel-Crafts Type Reactions: Lewis or Brønsted acid catalysis could promote the alkylation of electron-rich aromatic compounds.
Again, these are hypothetical applications, and no such reactivity has been reported for this compound.
Role as a Ligand or Precursor in Homogeneous and Heterogeneous Catalytic Systems
The succinimide moiety of this compound contains potential donor atoms (oxygen and nitrogen) that could, in principle, coordinate to a metal center. If the chloroethyl group were to be modified to introduce a stronger coordinating group, the resulting molecule could serve as a ligand for a catalytically active metal.
Alternatively, this compound could be used as a precursor to synthesize a more complex ligand or a component of a heterogeneous catalyst. For example, the chloroethyl group could be used to anchor the succinimide structure to a solid support, which could then be further functionalized or used to chelate a metal ion.
Computational and Theoretical Analysis of this compound Currently Unavailable in Publicly Accessible Research
A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific computational and theoretical studies focused on the chemical compound this compound. While extensive research exists on the parent molecule, succinimide, and other derivatives like N-chlorosuccinimide, detailed analyses pertaining to the electronic structure, molecular orbitals, and conformational landscape of this compound are not present in the accessible domain.
Generating a thorough and scientifically accurate article as outlined in the request, complete with data tables on electronic properties and conformational energies, necessitates access to specific research findings from computational chemistry studies. Such studies would typically involve sophisticated methodologies, including:
Density Functional Theory (DFT): To calculate the ground state properties, electronic configuration, charge distribution, electrostatic potential surfaces, and dipole moments.
Frontier Molecular Orbital (FMO) Analysis: To understand the reactivity of the molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Conformational Analysis: To explore the molecule's potential energy surface, identify stable conformers, and calculate the energy barriers for rotation around its single bonds.
Without access to the raw data or published results from these types of calculations for this compound, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The generation of such specific data requires original research using specialized computational chemistry software and expertise, which falls outside the scope of publicly available information retrieval.
Therefore, while the foundational principles of computational chemistry are well-established, their specific application to this compound has not been documented in a publicly accessible format. Further research would be required to produce the detailed findings necessary to populate the requested article structure.
Computational Chemistry and Theoretical Studies of N 1 Chloroethyl Succinimide
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is instrumental in elucidating the intricate details of chemical reactions, including the identification of transient intermediates and the calculation of activation energies. For N-(1-chloroethyl)-succinimide, theoretical studies can map out the potential energy surfaces for various transformations, revealing the most probable reaction pathways.
Nucleophilic substitution at the α-carbon of the N-(1-chloroethyl) group is a key reaction for this compound. Computational studies can model the mechanism of these reactions, particularly the bimolecular nucleophilic substitution (S(_N)2) pathway. In a theoretical S(_N)2 reaction involving this compound and a nucleophile (e.g., a halide ion or an amine), quantum chemical calculations can be employed to locate the transition state structure and determine the associated energy barrier.
The potential energy profile for an S(_N)2 reaction at the nitrogen center typically features a double-well potential, with submerged barriers corresponding to the transition state nih.gov. Pre- and post-reaction complexes are often stabilized by hydrogen bonding or other non-covalent interactions nih.gov. Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to investigate these pathways nih.gov. For this compound, a back-side attack by a nucleophile on the carbon atom attached to the chlorine would be the expected S(_N)2 trajectory. The succinimide (B58015) group, being electron-withdrawing, would influence the electrophilicity of the reaction center.
Table 1: Hypothetical Calculated Energies for an S(_N)2 Reaction of this compound with a Nucleophile (Nu⁻)
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu⁻) | 0 |
| Pre-reaction Complex | -5 |
| Transition State | +15 |
| Post-reaction Complex | -25 |
| Products (N-(1-nucleoethyl)-succinimide + Cl⁻) | -20 |
Note: These are illustrative values and would vary depending on the nucleophile, solvent, and level of theory used in the calculation.
Elimination reactions, which compete with nucleophilic substitutions, are also crucial to understand the reactivity of this compound. The primary mechanisms to consider are the bimolecular elimination (E2) and unimolecular elimination (E1) pathways masterorganicchemistry.comlumenlearning.commasterorganicchemistry.com. The choice between these mechanisms is influenced by factors such as the strength of the base, the solvent, and the steric environment of the substrate masterorganicchemistry.comlumenlearning.commasterorganicchemistry.comdalalinstitute.com.
Computational studies can model the transition states for both E1 and E2 reactions. In an E2 mechanism, a strong base would abstract a proton from the carbon adjacent to the chlorine-bearing carbon in a concerted step with the departure of the chloride ion dalalinstitute.com. The transition state would involve the simultaneous breaking of the C-H and C-Cl bonds and the formation of the C=C double bond and the B-H bond.
For an E1 reaction, the computational model would first involve the formation of a carbocation intermediate through the loss of the chloride ion, followed by the abstraction of a proton by a weak base lumenlearning.com. The stability of the resulting carbocation would be a key factor in determining the viability of this pathway.
The energetics of these pathways can be compared to predict which mechanism is more favorable under specific conditions. For instance, calculations can reveal whether the activation barrier for the concerted E2 reaction is lower than that for the stepwise E1 process.
Table 2: Hypothetical Calculated Activation Energies for Elimination Reactions of this compound
| Reaction Pathway | Activation Energy (kcal/mol) |
| E2 (with a strong base) | 20 |
| E1 (rate-determining step) | 30 |
Note: These are illustrative values. The actual activation energies would depend on the specific base and reaction conditions.
A significant advantage of computational chemistry is its ability to predict the formation of various products and byproducts in a chemical reaction nih.gov. By mapping the potential energy surface, not only the major reaction pathways but also minor, competing pathways can be identified. For this compound, this means that in addition to the expected substitution and elimination products, other potential byproducts arising from rearrangements or alternative reaction channels could be predicted.
For example, computational tools can help in identifying the major and minor products of elimination reactions, such as the regioselectivity (Zaitsev's vs. Hofmann's rule) and stereoselectivity (E/Z isomers) of the resulting alkene. Similarly, in substitution reactions, the possibility of rearrangement of an intermediate carbocation in an S(_N)1-type reaction could be computationally explored. These predictions can guide experimental work and help in the interpretation of experimental results nih.gov.
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for the structural elucidation and characterization of molecules nih.gov.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods, particularly DFT, can accurately predict NMR chemical shifts ((\delta)) and spin-spin coupling constants (J) rsc.orgresearchgate.netaps.orgnih.gov. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose nih.gov.
For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational averaging, which can also be modeled computationally.
Table 3: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H NMR | ||
| CH-Cl | 6.20 | 6.15 |
| CH₃ | 1.85 | 1.82 |
| CH₂ (succinimide) | 2.75 | 2.70 |
| ¹³C NMR | ||
| C=O | 175.0 | 174.5 |
| CH-Cl | 55.0 | 54.8 |
| CH₃ | 20.0 | 19.7 |
| CH₂ (succinimide) | 28.0 | 27.8 |
Note: These are illustrative values. The accuracy of the prediction depends on the level of theory and basis set used.
For this compound, DFT calculations can be used to compute the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
The predicted IR and Raman spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For instance, the characteristic stretching frequencies of the carbonyl groups in the succinimide ring, the C-N stretching frequency, and the C-Cl stretching frequency can be identified.
Table 4: Hypothetical Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O symmetric stretch | 1820 | 1750 | 1745 |
| C=O asymmetric stretch | 1750 | 1680 | 1675 |
| C-N stretch | 1350 | 1296 | 1290 |
| C-Cl stretch | 750 | 720 | 715 |
Note: These are illustrative values. The scaling factor depends on the computational method. The imide carbonyl stretching vibrations in succinimide derivatives typically appear in the range of 1700-1800 cm⁻¹ nih.gov.
Prediction of Chiroptical Properties (ORD, ECD) for Absolute Configuration Assignment
The absolute configuration of chiral molecules, such as the enantiomers of this compound, can be determined by comparing experimentally measured chiroptical properties with those predicted by quantum chemical calculations. Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are two such properties that are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule.
Computational chemistry provides a powerful tool for predicting these properties. The general approach involves calculating the theoretical ORD and ECD spectra for a specific enantiomer (e.g., the R- or S-enantiomer) of the target molecule. This calculated spectrum is then compared with the experimental spectrum. A match between the calculated spectrum of a particular enantiomer and the experimental data allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound.
The prediction of chiroptical properties for a molecule like this compound would typically involve the following steps:
Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory, often Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set.
Calculation of Chiroptical Properties: For each optimized conformer, the chiroptical properties are calculated.
ECD Spectra: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and rotational strengths that make up the ECD spectrum.
ORD Spectra: The ORD spectrum can be calculated from the ECD data via the Kramers-Kronig transformation or by calculating the optical rotation at a range of wavelengths.
Spectral Simulation: The calculated rotational strengths are typically fitted with Gaussian functions to simulate a continuous spectrum that can be visually compared with the experimental one.
Comparison and Assignment: The final simulated spectrum, averaged over all conformations, is compared with the experimental spectrum. If the signs and shapes of the key Cotton effects in the calculated and experimental spectra match, the absolute configuration can be confidently assigned.
While no specific published research detailing the theoretical prediction of ORD and ECD spectra for this compound is available, the methodology is well-established and could be applied to this compound. Below are hypothetical data tables illustrating the kind of results that would be generated from such a computational study for the (R)- and (S)-enantiomers of this compound.
Hypothetical Calculated ECD Data for (R)-N-(1-chloroethyl)-succinimide
| Excitation Wavelength (nm) | Rotational Strength (R) in 10⁻⁴⁰ cgs |
|---|---|
| 245 | +15.2 |
| 220 | -25.8 |
Hypothetical Calculated Optical Rotation Data for this compound Enantiomers
| Wavelength (nm) | Calculated [α] for (R)-enantiomer | Calculated [α] for (S)-enantiomer |
|---|---|---|
| 589 (D-line) | +45.7 | -45.7 |
| 436 | +98.2 | -98.2 |
These tables represent the type of data that would be essential for assigning the absolute configuration of this compound by comparing it with experimental measurements. The sign of the Cotton effects in the ECD spectrum and the sign of the optical rotation are opposite for the two enantiomers, forming the basis of the assignment.
Analytical Methodologies for N 1 Chloroethyl Succinimide Research and Characterization
Chromatographic Separation Techniques for Purity and Isomer Assessment
Chromatographic techniques are fundamental in the analytical chemistry of N-(1-chloroethyl)-succinimide, enabling the separation, identification, and quantification of the compound, its isomers, and any impurities. The choice of method is dictated by the volatility and polarity of the analyte and the specific analytical goal, such as purity assessment or enantiomeric excess determination.
Gas Chromatography (GC) for Volatile this compound and Its Derivatives
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, owing to its molecular weight and structure, is amenable to GC analysis, which is particularly useful for assessing its purity and identifying any volatile derivatives or byproducts from its synthesis.
In a typical GC analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase is employed. The separation is based on the differential partitioning of the analytes between the stationary phase and an inert carrier gas (the mobile phase), such as helium or nitrogen. The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity towards organic compounds.
Illustrative GC Parameters for Analysis of N-Substituted Succinimides:
| Parameter | Typical Setting |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl Polysiloxane |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
This table presents a hypothetical set of parameters based on common practices for the GC analysis of similar organic compounds. The actual parameters would require optimization for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Process Monitoring
High-performance liquid chromatography is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. HPLC is particularly well-suited for determining the purity of this compound, quantifying its concentration in various matrices, and for in-process monitoring of its synthesis.
For the analysis of this compound, a reversed-phase HPLC method is generally preferred. In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to achieve optimal separation. Detection is commonly performed using an ultraviolet (UV) detector, as the succinimide (B58015) ring exhibits UV absorbance.
Research on related compounds, such as succinimide and N-bromosuccinimide, has demonstrated the effectiveness of reversed-phase HPLC for their separation and quantification. researchgate.net For instance, a study on the analysis of succinimide and its enzymatic product utilized a Symmetry® C18 column with a mobile phase of methanol and a phosphate buffer. researchgate.net Similarly, a method for the determination of N-bromosuccinimide in pharmaceuticals was developed using a C18 column with a gradient elution of a phosphate buffer and acetonitrile. These methods provide a strong basis for the development of a robust HPLC assay for this compound.
Exemplary HPLC Conditions for Purity Analysis of N-Substituted Succinimides:
| Parameter | Typical Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile |
| Elution Mode | Gradient: 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
This table provides a representative set of HPLC parameters that would be a suitable starting point for the analysis of this compound, based on methods for analogous compounds.
Chiral Chromatography (GC-FID, HPLC-UV/CD) for Enantiomeric Excess Determination
This compound possesses a chiral center at the carbon atom bearing the chlorine atom, and therefore exists as a pair of enantiomers. The determination of the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture, is crucial in many applications, particularly in the pharmaceutical industry where the two enantiomers of a chiral drug can have different pharmacological activities. mdpi.com Chiral chromatography is the primary technique used for the separation and quantification of enantiomers. gcms.czphenomenex.com
Chiral gas chromatography (chiral GC) and chiral high-performance liquid chromatography (chiral HPLC) are the two main approaches for this purpose. Both techniques rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. researchgate.net
For chiral GC, cyclodextrin-based CSPs are commonly used for the separation of a wide range of chiral compounds. gcms.cznih.gov The enantiomers of this compound, being volatile, could potentially be separated on a cyclodextrin-based capillary column, with detection by FID.
Chiral HPLC offers a broader range of CSPs, including polysaccharide-based (e.g., cellulose (B213188) and amylose derivatives), Pirkle-type, and protein-based columns. phenomenex.com The selection of the appropriate CSP and mobile phase is critical for achieving enantioseparation. For this compound, a polysaccharide-based CSP under normal-phase or reversed-phase conditions would be a logical starting point for method development. Detection can be achieved with a standard UV detector or, for enhanced sensitivity and specificity, a circular dichroism (CD) detector, which measures the differential absorption of left- and right-circularly polarized light and is inherently sensitive to chiral molecules.
Hyphenated Techniques for Comprehensive Chemical Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex mixtures. For this compound, the coupling of gas or liquid chromatography with mass spectrometry offers unparalleled capabilities for identification and structural elucidation.
GC-Mass Spectrometry (GC-MS) for Molecular Fingerprinting and Identification
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint" that can be used for definitive identification.
For this compound, electron ionization (EI) is a common ionization technique. The fragmentation pattern observed in the EI mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the C-Cl bond, the loss of the chloroethyl side chain, and fragmentation of the succinimide ring. The presence of chlorine would also be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for the 35Cl and 37Cl isotopes).
Predicted Key Fragments in the GC-MS (EI) of this compound:
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 161/163 | [M]+• | Molecular ion |
| 126 | [M - Cl]+ | Loss of a chlorine radical |
| 98 | [M - C2H4Cl]+ | Loss of the chloroethyl radical |
| 63 | [C2H4Cl]+ | Chloroethyl cation |
| 55 | [C3H3O]+ | Fragment from the succinimide ring |
This table presents predicted fragmentation patterns based on the structure of this compound and general principles of mass spectrometry. Experimental verification is required.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Polar Derivatives
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile, polar, and thermally unstable compounds. nih.govdtu.dk It is particularly valuable for studying the degradation products or metabolites of this compound, which may be more polar than the parent compound.
In LC-MS, the eluent from the HPLC column is introduced into a mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used to generate ions from the analytes without causing extensive fragmentation. This often results in a prominent molecular ion or a protonated/adducted molecule, which provides molecular weight information.
For the analysis of potential polar derivatives of this compound, such as hydrolysis products where the chlorine atom is replaced by a hydroxyl group, LC-MS would be the method of choice. Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation. In MS/MS, a specific ion (e.g., the protonated molecule) is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which can be used to confirm the identity of the compound. researchgate.net
The development of a sensitive and specific LC-MS/MS method would be crucial for studying the stability and reactivity of this compound in various environments.
LC-NMR for On-Line Structural Elucidation and Reaction Monitoring
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that directly couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detailed structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. sumitomo-chem.co.jpnih.gov This combination is particularly advantageous for the analysis of complex mixtures containing this compound, as it allows for the structural identification of the analyte and related impurities or byproducts without the need for laborious offline isolation. nih.gov
In the context of this compound, LC-NMR serves two primary functions:
On-Line Structural Elucidation: As the HPLC separates components of a mixture, they flow directly into the NMR spectrometer. This allows for the acquisition of NMR spectra for each individual component, including this compound, as it elutes from the column. This is invaluable for confirming the identity of the target compound in a reaction mixture and for identifying the structures of unknown impurities or degradation products.
Reaction Monitoring: LC-NMR can be used to monitor the progress of chemical reactions in real-time or near-real-time. nih.govresearchgate.netmagritek.com By repeatedly injecting aliquots of a reaction mixture onto the LC-NMR system, chemists can track the consumption of reactants and the formation of this compound and any intermediates or byproducts. This provides critical kinetic and mechanistic information. semanticscholar.org
There are two primary modes of operation for LC-NMR reaction monitoring:
On-flow mode: NMR spectra are continuously acquired as the eluent flows through the NMR detection coil. This mode is suitable for providing a rapid overview of the reaction profile. researchgate.net
Stopped-flow mode: When a chromatographic peak of interest, such as that of this compound, reaches the NMR flow cell, the HPLC pump is stopped. researchgate.net This allows for extended signal acquisition, enabling more advanced, multi-dimensional NMR experiments to be performed on the trapped analyte for unambiguous structure confirmation.
Recent advancements in NMR technology, such as the use of high-field magnets and highly sensitive probes, have significantly enhanced the practicality and sensitivity of LC-NMR, making it a highly valuable tool in the study of this compound. sumitomo-chem.co.jp
Table 1: Advantages of LC-NMR for this compound Analysis
| Feature | Advantage | Relevance to this compound |
| Direct Coupling | Eliminates the need for manual fraction collection and isolation. nih.gov | Speeds up analysis time and reduces the risk of sample degradation or contamination. |
| Structural Information | Provides unambiguous structural confirmation via various NMR experiments. | Confirms the identity of this compound and elucidates the structure of unknown byproducts. |
| Real-Time Monitoring | Allows for tracking reaction kinetics and identifying transient intermediates. magritek.com | Optimizes reaction conditions for the synthesis of this compound and provides mechanistic insights. |
| Complex Mixture Analysis | Separates and identifies components in crude reaction mixtures or formulation matrices. | Enables direct analysis of synthesis reactions or stability studies without prior purification. |
Quantitative Spectroscopic Methods for this compound Quantification
Precise quantification of this compound is crucial for purity assessment, stability studies, and quality control. Spectroscopic methods offer reliable and robust approaches for this purpose.
UV-Visible spectroscopy is a widely used technique for quantifying compounds that possess a chromophore—a part of a molecule that absorbs light in the ultraviolet or visible regions of the electromagnetic spectrum. youtube.commsu.edu The this compound molecule contains the succinimide ring system, which acts as a chromophore. The related compound, N-chlorosuccinimide, is known to absorb UV light, with absorbance increasing significantly below 320 nm. nih.govresearchgate.net Therefore, this compound is expected to be quantifiable by UV-Visible spectroscopy.
The principle behind quantification is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound in a sample, a calibration curve is first constructed. This involves preparing a series of standard solutions of known concentrations of highly pure this compound and measuring the absorbance of each at a specific wavelength (λmax), which corresponds to the wavelength of maximum absorption. A plot of absorbance versus concentration yields a linear relationship, and the concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.
Table 2: Hypothetical Calibration Data for this compound by UV-Vis Spectroscopy
| Standard Solution | Concentration (µg/mL) | Absorbance at λmax |
| 1 | 5.0 | 0.152 |
| 2 | 10.0 | 0.305 |
| 3 | 15.0 | 0.448 |
| 4 | 20.0 | 0.601 |
| 5 | 25.0 | 0.753 |
| Unknown Sample | ? | 0.520 |
| Based on this data, a linear regression would be performed to calculate the concentration of the unknown sample. |
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high precision and accuracy. nih.govbwise.kr Unlike chromatographic methods that often require a specific reference standard for the analyte, qNMR allows for the determination of absolute purity by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity. researchgate.net
The fundamental principle of qNMR is that the area (integral) of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. nih.govresearchgate.net For purity assessment of this compound, a precisely weighed amount of the compound is mixed with a precisely weighed amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The mixture is dissolved in a suitable deuterated solvent, and a ¹H NMR spectrum is acquired under carefully controlled conditions to ensure accurate signal integration. Key parameters that must be optimized include a sufficiently long relaxation delay (typically at least 5 times the longest spin-lattice relaxation time, T1) to allow for complete magnetization recovery between scans.
The purity of this compound can then be calculated using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
I = Integral value of the signal for the analyte or standard
N = Number of protons giving rise to the selected signal
M = Molar mass of the analyte or standard
m = Mass of the analyte or standard
P = Purity of the internal standard
This method provides a direct measurement of the mass fraction of the analyte and is considered a versatile and orthogonal technique for purity evaluation. nih.gov
Table 3: Example Calculation of this compound Purity by qNMR
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 20.50 mg | 10.15 mg |
| Molar Mass (M) | 161.58 g/mol | 116.07 g/mol |
| Selected Signal | -CH(Cl)CH₃ (quartet) | -CH=CH- (singlet) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 1.32 |
| Purity (P) | To be determined | 99.9% |
| Calculated Purity | 98.7% |
Development of Novel Analytical Techniques Tailored for this compound and Its Analogues
While established methods like LC-NMR and qNMR are robust, ongoing research focuses on developing novel analytical techniques that offer improvements in speed, sensitivity, cost-effectiveness, and environmental sustainability. For this compound and its analogues, these developments can be categorized into several areas:
Green Analytical Chemistry: There is a strong trend towards making analytical methods more environmentally friendly. biotech-asia.org For this compound, this could involve developing Ultra-High-Performance Liquid Chromatography (UHPLC) methods that use smaller particle size columns to drastically reduce analysis time and solvent consumption. Another green alternative is Supercritical Fluid Chromatography (SFC), which uses supercritical carbon dioxide as the primary mobile phase, offering a significant reduction in organic solvent waste. mdpi.com
Advanced Hyphenated Techniques: Building upon the success of LC-NMR, further hyphenation can provide even more comprehensive information from a single analysis. Techniques like LC-NMR/MS combine separation with three orthogonal detectors (UV, NMR, and Mass Spectrometry), providing data on retention time, structure, and mass-to-charge ratio simultaneously. This is exceptionally powerful for identifying unknown impurities in this compound samples, even at trace levels.
Chiral Separation Methods: Since this compound possesses a chiral center at the chloroethyl group, it exists as a pair of enantiomers. Novel chiral stationary phases for HPLC and SFC are continuously being developed to achieve better and faster separation of such enantiomers. The development of a reliable chiral separation method would be critical for studying the stereospecific synthesis or biological activity of individual enantiomers.
Derivatization Strategies: For specific applications requiring ultra-high sensitivity, novel derivatization agents could be developed. These agents would react specifically with the this compound molecule to attach a tag that is highly sensitive to a particular detection method, such as fluorescence or electrochemical detection. This approach could lower the limits of detection into the picogram or femtogram range.
The continuous evolution of analytical chemistry promises to provide increasingly powerful tools for the detailed characterization of this compound and related compounds.
Applications and Role of N 1 Chloroethyl Succinimide in Advanced Chemical Synthesis
Building Block for Complex Organic Molecule Synthesis
The succinimide (B58015) moiety is a valuable structural motif in a variety of biologically active compounds and serves as a versatile building block in organic synthesis researchgate.net. While specific data for N-(1-chloroethyl)-succinimide is sparse, the reactivity of its functional groups—the reactive N-chloroethyl side chain and the succinimide ring itself—suggests potential applications in the construction of complex organic molecules.
Precursor in the Synthesis of Diverse Heterocyclic Systems
N-substituted succinimides are known precursors for various heterocyclic systems. The N-(1-chloroethyl) group in this compound presents a reactive site for nucleophilic substitution, which could potentially be exploited for the synthesis of more complex heterocyclic structures. For instance, reaction with various nucleophiles could lead to the introduction of diverse functionalities, which could then participate in intramolecular cyclization reactions to form new heterocyclic rings.
While direct examples involving this compound are not readily found in the literature, the analogous compound N-chlorosuccinimide (NCS) is widely used in the synthesis of nitrogen-containing heterocycles through various chlorination and cyclization reactions researchgate.neteurekaselect.comresearchgate.net. For example, NCS can facilitate haloamination cyclization cascades to produce substituted pyrrolidines acs.org. It is plausible that this compound could undergo similar transformations, with the chloroethyl group participating in or influencing the cyclization process. The synthesis of N-heterocycles is a significant area of organic chemistry, with numerous strategies developed for their construction nih.govmdpi.com.
Intermediate in Stereoselective Synthesis of Chiral Organic Compounds
The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, and chiral succinimide derivatives are important targets and intermediates nih.gov. While there is no specific information detailing the role of this compound as an intermediate in stereoselective synthesis, the general class of N-halosuccinimides has been shown to participate in stereoselective reactions. For example, N-halosuccinimides can be used for the stereoselective halogenation of certain unsaturated esters nih.gov.
It is conceivable that the chiral center that could be generated at the 1-position of the ethyl group in this compound could be utilized in stereoselective transformations. Reactions involving this chiral center could potentially lead to the synthesis of enantioenriched products. However, without specific research findings, this remains a hypothetical application.
Role in the Synthetic Routes to Analogs of Bioactive Molecules (excluding direct clinical applications)
Succinimide derivatives are found in a wide array of biologically active molecules, exhibiting activities such as anticancer, antifungal, and antibacterial properties researchgate.netnih.gov. The synthesis of analogs of these bioactive molecules is a crucial aspect of medicinal chemistry research.
Although direct synthetic routes employing this compound for the preparation of bioactive molecule analogs are not explicitly detailed in the available literature, the succinimide core is a key pharmacophore. The functionalized side chain of this compound offers a handle for modification and incorporation into larger molecular frameworks, potentially leading to new analogs of known bioactive compounds. For instance, the chloroethyl group could be displaced by various biologically relevant moieties to create a library of new compounds for biological screening. The collaborative biosynthesis of natural products containing succinimide rings highlights the importance of this scaffold in bioactive contexts nih.gov.
Integration into Materials Science and Polymer Chemistry
The application of succinimide derivatives extends into the realm of materials science and polymer chemistry. However, specific information regarding the integration of this compound into these fields is not well-documented.
Utilization as a Monomer or Initiator in Polymerization Reactions
There is no direct evidence in the reviewed literature to suggest that this compound is commonly utilized as a monomer or an initiator in polymerization reactions. While other succinimide derivatives, such as N-acryloylsuccinimide, which contains a polymerizable double bond, are used as monomers google.comnih.gov, this compound does not possess a readily polymerizable group.
In the context of polymerization initiators, the related compound N-chlorosuccinimide (NCS) has been investigated as a potential initiator for atom transfer radical polymerization (ATRP). It is speculated that the N-Cl bond in NCS can be homolytically cleaved to generate initiating radicals. It is plausible that the C-Cl bond in this compound could also be cleaved under certain conditions to initiate polymerization, but this has not been reported. The use of chloroethyl-containing compounds in polymerization is known, for example, in the context of poly(2-chloroethyl vinyl ether) mdpi.com.
Application in the Modification and Functionalization of Polymeric Materials
The functionalization of polymers is a critical area of materials science aimed at tailoring the properties of materials for specific applications. While there are no specific reports on the use of this compound for polymer modification, the reactive nature of the chloroethyl group suggests it could potentially be used as a reagent to introduce the succinimide moiety onto a polymer backbone. This could be achieved by reacting this compound with polymers containing nucleophilic functional groups.
The succinimide group itself is a useful entity in polymer chemistry. For example, polymers containing N-hydroxysuccinimide esters are widely used for post-polymerization modification, particularly for attaching biomolecules. Although a different functional group, this highlights the utility of the succinimide ring in polymer functionalization. The delivery of chemotherapeutic drugs via polymer implants is an example of the application of functionalized polymers in biomedicine nih.gov.
Precursor for Advanced Functional Materials and Coatings
There is no specific information available in the search results detailing the role of This compound as a direct precursor for advanced functional materials and coatings. Research on functional polymers and coatings often involves various monomers and precursors, but the direct polymerization or modification using this compound to create materials with advanced properties such as specific conductivity, thermal stability, or tailored surface characteristics is not documented in the provided search results.
Application in Catalysis Research and Ligand Design
The use of This compound in catalysis research and ligand design is not detailed in the available scientific literature from the searches.
Synthesis of Novel Ligands for Transition Metal-Catalyzed Reactions
No specific examples or methodologies were found that utilize This compound for the synthesis of novel ligands intended for transition metal-catalyzed reactions. The design and synthesis of ligands are crucial for controlling the activity and selectivity of metal catalysts, but the contribution of this specific compound to that field is not documented in the search results.
Precursor for Organocatalysts and Other Catalytically Active Species
Information regarding the application of This compound as a precursor for the synthesis of organocatalysts or other catalytically active species is not present in the searched literature.
This compound in Radiochemistry Research
The role of This compound in radiochemistry, particularly as a precursor for radiolabeled probes or in the radiosynthesis of research tracers, is not described in the available search results.
Precursor for Radiolabeled Probes for Mechanistic Studies in Chemical Biology
There is no evidence in the search results to suggest that This compound is used as a precursor for creating radiolabeled probes for the investigation of biological mechanisms.
Future Perspectives and Emerging Research Directions for N 1 Chloroethyl Succinimide
Exploration of Undiscovered Reactivity and Novel Chemical Transformations
While N-halosuccinimides, such as N-chlorosuccinimide (NCS), are well-established as versatile reagents for chlorination and oxidation, the specific reactivity of N-(1-chloroethyl)-succinimide remains an area ripe for investigation. semanticscholar.orgorganic-chemistry.orgresearchgate.neteurekaselect.comresearchgate.net Future research is anticipated to delve into its unique reactivity patterns, which are influenced by the presence of the chloroethyl group. This structural feature may enable novel chemical transformations that are not readily achievable with simpler N-halosuccinimides.
Key areas for exploration include:
Asymmetric Catalysis: The development of catalytic systems that can engage with the chiral center potentially created at the 1-chloroethyl group could open doors to new asymmetric transformations.
Radical Chemistry: The carbon-chlorine bond in this compound could be a precursor for radical generation under photolytic or reductive conditions, leading to new carbon-carbon and carbon-heteroatom bond-forming reactions. organic-chemistry.org
Cascade Reactions: The inherent functionalities of the succinimide (B58015) ring and the chloroethyl group could be leveraged to design novel cascade or domino reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. A recent study on a photoinduced chloroamination cyclization cascade with N-chlorosuccinimide highlights the potential for such complex transformations. acs.org
Integration of this compound Synthesis into Flow Chemistry and Automated Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient, safer, and scalable continuous flow methodologies. rsc.orgbeilstein-journals.orgthieme-connect.denih.govjst.org.in The integration of this compound synthesis and its subsequent reactions into flow chemistry and automated platforms presents a significant area for future development.
| Parameter | Batch Synthesis | Flow Chemistry |
| Safety | Potential for thermal runaway with exothermic reactions. | Enhanced heat transfer and smaller reaction volumes improve safety. rsc.orgthieme-connect.de |
| Scalability | Scaling up can be challenging and require significant process redevelopment. | Readily scalable by extending reaction time or using larger reactors. |
| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and reaction time. jst.org.in |
| Efficiency | Can be time-consuming with multiple manual operations. | Increased efficiency through automation and integration of purification steps. beilstein-journals.org |
Future research in this area will likely focus on:
Developing robust and efficient continuous flow protocols for the synthesis of this compound itself.
Designing telescoped reaction sequences where this compound is generated and consumed in situ, avoiding the isolation of this potentially reactive intermediate.
Utilizing automated platforms for high-throughput screening of reaction conditions to rapidly optimize transformations involving this compound. chemrxiv.orgchemrxiv.orgnih.govnih.gov
Advancements in Computational Modeling for Precise Reactivity Prediction and Design of this compound Derivatives
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. nih.gov The application of advanced computational modeling to this compound and its derivatives holds the promise of accelerating discovery and design.
Future computational studies are expected to:
Predict Reactivity: Employ density functional theory (DFT) and other quantum mechanical methods to elucidate the electronic structure of this compound and predict its reactivity in various chemical environments.
Mechanism Elucidation: Model reaction pathways to understand the mechanisms of known and novel transformations, guiding experimental efforts.
Virtual Screening: Design and screen libraries of this compound derivatives in silico to identify candidates with tailored reactivity and desired properties for specific applications.
Development of More Sustainable and Biocatalytic Approaches for this compound Production and Utilization
The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on reducing environmental impact. The development of sustainable and biocatalytic methods for the production and utilization of this compound is a critical future direction.
Emerging research is likely to explore:
Greener Synthesis: The use of more environmentally benign solvents and reagents for the synthesis of this compound.
Biocatalysis: The discovery or engineering of enzymes that can catalyze the synthesis or transformation of this compound. While biocatalysis has been explored for other succinimide derivatives, its application to halogenated analogues is a nascent field. nih.govrsc.orgnih.gov
Catalytic Approaches: The development of recyclable catalysts to improve the atom economy and reduce waste in reactions involving this compound.
Design and Synthesis of Advanced this compound Analogues with Tailored Reactivity and Specific Functions
The modular nature of the succinimide scaffold allows for the synthesis of a wide range of analogues with diverse properties. researchgate.net The design and synthesis of advanced this compound analogues with tailored reactivity and specific functions is a promising avenue for future research.
This could involve:
Modification of the Succinimide Ring: Introducing substituents onto the succinimide ring to modulate the reactivity of the N-chloroethyl group.
Varying the Halogen: Replacing the chlorine atom with other halogens (bromine, iodine) to fine-tune the reactivity and explore different reaction pathways.
Introduction of Functional Groups: Incorporating other functional groups into the molecule to enable orthogonal reactivity or to impart specific biological or material properties.
Interdisciplinary Research at the Interface of this compound Chemistry, Materials Science, and Advanced Organic Synthesis
The future of chemical research lies in interdisciplinary collaboration. This compound and its derivatives could serve as valuable building blocks at the interface of organic chemistry, materials science, and biology.
Potential interdisciplinary research directions include:
Polymer Chemistry: The use of this compound derivatives as monomers or functionalizing agents for the synthesis of novel polymers with unique properties.
Medicinal Chemistry: The exploration of this compound analogues as potential pharmacophores or as tools for bioconjugation. researchgate.net
Materials Science: The incorporation of these compounds into functional materials, such as sensors or responsive coatings, leveraging their unique chemical reactivity.
Q & A
Q. What are the recommended synthetic routes for preparing N-(1-chloroethyl)-succinimide, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or chlorination of succinimide derivatives. A common approach involves reacting succinic anhydride with a chloroethylamine derivative under controlled conditions (e.g., solvent polarity, temperature). For example, N-chlorosuccinimide (NCS) is synthesized by chlorinating succinimide using chlorine gas or HCl in acetic acid, with yields optimized at 50–60°C . Key Parameters:
- Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
- Temperature: Elevated temperatures (50–80°C) accelerate reaction rates but may increase side products.
- Catalysts: Lewis acids (e.g., FeCl₃) can improve regioselectivity.
Q. How can researchers characterize the structural and thermal properties of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- FT-IR Spectroscopy: Identifies functional groups (e.g., C=O at 1700–1750 cm⁻¹, C-Cl at 550–650 cm⁻¹) .
- X-ray Crystallography: Resolves crystal packing and bond lengths (e.g., halogen bonding in N-bromosuccinimide complexes) .
- Thermogravimetric Analysis (TGA): Measures thermal stability (decomposition onset ~150–200°C for succinimide derivatives) .
Example Workflow:
Recrystallize the compound from ethanol.
Collect single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å).
Refine structures using software like SHELXL .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in chlorination or nucleophilic substitution reactions?
Methodological Answer: this compound acts as an electrophilic chlorinating agent via radical or ionic pathways. For example, NCS generates chlorine radicals under UV light, enabling allylic chlorination of alkenes . Mechanistic studies using electron paramagnetic resonance (EPR) or kinetic isotope effects (KIE) can distinguish between pathways. Key Findings:
Q. How does the formation of succinimide degradation products impact biological activity, and what analytical approaches reliably detect these products?
Methodological Answer: Succinimide derivatives hydrolyze to aspartic acid or iso-aspartic acid under alkaline conditions, altering protein structure and function. For example, succinimide formation at Asp30 in monoclonal antibodies reduced antigen binding by 40% . Analytical Workflow:
Sample Preparation: Digest proteins with trypsin at pH 7.0 for 1 hour .
Detection: Use reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) to identify succinimide-specific fragments (e.g., Δmass = 18 Da due to water loss).
Q. What strategies mitigate the nephrotoxic effects observed in succinimide derivatives, and how are these evaluated in vitro and in vivo?
Methodological Answer: Nephrotoxicity in succinimide derivatives (e.g., N-(3,5-dichlorophenyl)succinimide) is linked to reactive metabolite formation. Mitigation strategies include:
- Glutathione (GSH) Cofactor Supplementation: Reduces oxidative stress in renal cells .
- In Vitro Models: Isolated rat renal cortical cells exposed to metabolites (e.g., 10 μM for 24 hours) assess cell viability via MTT assays .
- In Vivo Models: Administer compounds to Fischer 344 rats (10–50 mg/kg) and monitor serum creatinine levels .
Key Finding:
Co-administration of GSH increased cell viability by 30% in vitro .
Q. How do solvent interactions and temperature affect the stability of this compound during storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
